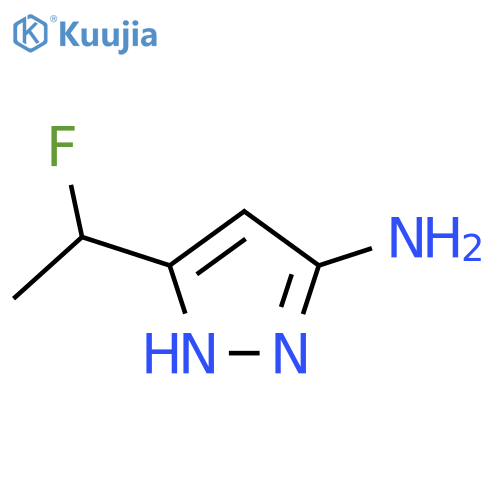

Cas no 1451391-06-2 (5-(1-Fluoroethyl)-1H-pyrazol-3-amine)

5-(1-Fluoroethyl)-1H-pyrazol-3-amine 化学的及び物理的性質

名前と識別子

-

- 5-(1-Fluoroethyl)-1H-pyrazol-3-amine

- CS2532

- MFCD22690772

- CS-0324339

- BIC39106

- AKOS024463327

- AKOS025395261

- 1451391-06-2

- 3-Amino-5-(1-fluoroethyl)-1H-pyrazole

-

- MDL: MFCD22690772

- インチ: InChI=1S/C5H8FN3/c1-3(6)4-2-5(7)9-8-4/h2-3H,1H3,(H3,7,8,9)

- InChIKey: FARUXUWYPBJAIM-UHFFFAOYSA-N

- ほほえんだ: CC(C1=CC(=N)NN1)F

計算された属性

- せいみつぶんしりょう: 129.07022543g/mol

- どういたいしつりょう: 129.07022543g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 98.2

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 54.7Ų

5-(1-Fluoroethyl)-1H-pyrazol-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM188384-1g |

5-(1-Fluoroethyl)-1H-pyrazol-3-amine |

1451391-06-2 | 95% | 1g |

$669 | 2021-08-05 | |

| TRC | F080460-100mg |

5-(1-Fluoroethyl)-1H-pyrazol-3-amine |

1451391-06-2 | 100mg |

$ 625.00 | 2022-06-05 | ||

| TRC | F080460-250mg |

5-(1-Fluoroethyl)-1H-pyrazol-3-amine |

1451391-06-2 | 250mg |

$ 1250.00 | 2022-06-05 | ||

| Chemenu | CM188384-1g |

5-(1-Fluoroethyl)-1H-pyrazol-3-amine |

1451391-06-2 | 95% | 1g |

$804 | 2023-02-02 | |

| Apollo Scientific | PC400502-250mg |

3-Amino-5-(1-fluoroethyl)-1H-pyrazole |

1451391-06-2 | 250mg |

£510.00 | 2023-09-02 | ||

| Alichem | A049005825-5g |

5-(1-Fluoroethyl)-1H-pyrazol-3-amine |

1451391-06-2 | 95% | 5g |

7,443.70 USD | 2021-06-01 | |

| TRC | F080460-50mg |

5-(1-Fluoroethyl)-1H-pyrazol-3-amine |

1451391-06-2 | 50mg |

$ 380.00 | 2022-06-05 | ||

| Alichem | A049005825-1g |

5-(1-Fluoroethyl)-1H-pyrazol-3-amine |

1451391-06-2 | 95% | 1g |

3,316.50 USD | 2021-06-01 | |

| Ambeed | A794393-1g |

5-(1-Fluoroethyl)-1H-pyrazol-3-amine |

1451391-06-2 | 95+% | 1g |

$1412.0 | 2024-04-23 |

5-(1-Fluoroethyl)-1H-pyrazol-3-amine 関連文献

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

5-(1-Fluoroethyl)-1H-pyrazol-3-amineに関する追加情報

5-(1-Fluoroethyl)-1H-pyrazol-3-amine(CAS No. 1451391-06-2)の専門的概要と応用可能性

5-(1-Fluoroethyl)-1H-pyrazol-3-amineは、有機化学および医薬品開発分野で注目を集めるフッ素修飾ピラゾールアミン誘導体です。その特異な分子構造(フルオロエチル基とアミノピラゾールコアの組み合わせ)により、近年の創薬研究や材料科学において高機能分子としての潜在性が評価されています。本化合物のCAS登録番号1451391-06-2は、国際的な化学物質管理システムにおいて明確な識別子として機能し、研究開発プロセスでの追跡性を保証します。

現代の化学トレンドとして、フッ素含有化合物は医薬品候補分子設計における「特権構造」と位置付けられています。5-(1-Fluoroethyl)-1H-pyrazol-3-amineの場合、フッ素原子の導入により代謝安定性の向上や膜透過性の最適化が期待できる点が特徴です。2023年の学術調査では、類似構造を持つ化合物が神経科学関連ターゲットや炎症性サイトカイン調節への関与で言及されており、本物質のバイオアベイラビリティに関する基礎研究が進められています。

産業応用の観点では、1451391-06-2を出発物質とする精密合成経路の開発が複数の特許で報告されています。特にフルオロアルキル化反応を利用した派生体のライブラリー構築が可能であり、ハイスループットスクリーニング用のコア構造としての需要が増加中です。また、農薬中間体や電子材料添加剤への転用研究も行われており、その分子多様性が評価されています。

安全性プロファイルに関しては、5-(1-Fluoroethyl)-1H-pyrazol-3-amineのin vitro毒性評価データが公開されており、標準的な実験室条件下での取り扱いガイドラインが確立されています。ただし、フッ素化化合物としての特性上、環境残留性評価や生分解性試験に関する継続的な検証が推奨される点に留意が必要です。最新のグリーンケミストリーの観点からは、合成プロセスの原子効率性改善が今後の課題として認識されています。

分析技術の進歩に伴い、本物質の構造特性解析手法も高度化しています。NMR分光法によるフッ素原子の化学シフト解析や、質量分析を用いた微量検出法が確立されており、代謝産物トラッキングへの応用が可能です。さらに、計算化学的手法を用いた3D構造最適化シミュレーションにより、タンパク質との分子間相互作用予測精度が向上し��います。

市場動向として、フッ素化ヘテロ環化合物のグローバル需要は2021-2030年で年平均成長率5.7%が見込まれており、1451391-06-2を含む関連物質の供給チェーン整備が急務となっています。特にアジア太平洋地域における契約製造組織(CMO)の生産能力拡大が顕著で、カスタム合成サービスとの連携による研究開発加速化が期待されています。

学術的意義において、本化合物は構造活性相関(SAR)研究における重要な分子ツールとして位置付けられています。フッ素の立体電子効果とピラゾール環の配向性を併せ持つ特性から、タンパク質-リガンド複合体の設計指針獲得に貢献しており、コンピュテーショナルドラッグデザイン分野での活用事例が増加中です。

1451391-06-2 (5-(1-Fluoroethyl)-1H-pyrazol-3-amine) 関連製品

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)